molecular formula C16H17FN8 B6439001 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2549014-36-8

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6439001
CAS No.: 2549014-36-8
M. Wt: 340.36 g/mol
InChI Key: XETCUXKLCUEKQY-UHFFFAOYSA-N
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Description

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 5-fluoropyrimidine group and a 3-methylpyrazole moiety. This structural complexity confers unique physicochemical properties, such as enhanced solubility and bioavailability, while the fluorine atom and pyrimidine ring may improve target-binding affinity and metabolic stability. The compound’s design leverages the pharmacological significance of pyridazine (a six-membered ring with two adjacent nitrogen atoms) and piperazine (a flexible six-membered diamine ring), both commonly used in drug discovery for their ability to interact with biological targets like kinases and GPCRs .

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN8/c1-12-4-5-25(22-12)15-3-2-14(20-21-15)23-6-8-24(9-7-23)16-13(17)10-18-11-19-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETCUXKLCUEKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparative analysis with analogs sharing its core pyridazine-piperazine-pyrazole architecture but differing in substituents. Key comparisons include:

Structural and Functional Differences

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Ethoxybenzoyl group on piperazine; trimethylpyrazole Analgesic properties Lacks fluoropyrimidine; benzoyl substituent reduces kinase selectivity
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 2-Fluorobenzoyl group on piperazine Antitumor activity Fluorine on benzoyl vs. pyrimidine; pyrazole methylation pattern varies
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Benzodioxole-carbonyl group Anticancer activity Benzodioxole enhances CYP450 interaction; lacks pyrimidine’s π-stacking potential
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine Pyrazolo-pyrazine core; methoxyphenyl Kinase inhibition Pyrimidine core vs. pyridazine; distinct heterocyclic fusion

Pharmacological Implications

  • Pyrazole Substitution : The 3-methylpyrazole moiety offers steric and electronic modulation distinct from trimethylpyrazoles in analogs, which may reduce off-target interactions .
  • Piperazine Flexibility : Unlike rigid bicyclic systems (e.g., pyrazolo-pyrazine in ), the piperazine linker allows conformational adaptability, favoring interactions with dynamic binding sites .

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